Factor Xa Inhibitory Potency: Betrixaban Fragment vs. Des-Chloro and Des-Dimethylamino Analogues
N-(5-Chloropyridin-2-yl)-2-(dimethylamino)acetamide constitutes the P4 fragment of betrixaban, which inhibits Factor Xa with Ki = 0.117 nM [1]. SAR studies on the betrixaban series demonstrate that removal of the 5-chloro atom (replacement with hydrogen) results in a >100-fold decrease in Factor Xa affinity (Ki ≈ 12 nM for the des-chloro analog) [2]. Similarly, replacement of the pyridine ring with a phenyl ring or modification of the dimethylamino group to a primary amine reduces potency by 50- to 200-fold [2]. While the isolated fragment itself has low intrinsic Factor Xa activity, its structural features are indispensable for achieving sub-nanomolar potency in the full-length inhibitor, making it the preferred starting point for drug discovery programs targeting Factor Xa [3].
| Evidence Dimension | Factor Xa inhibition (Ki) – full-length inhibitors containing the fragment |
|---|---|
| Target Compound Data | Ki 0.117 nM (betrixaban, containing the N-(5-chloropyridin-2-yl)-2-(dimethylamino)acetamide fragment) |
| Comparator Or Baseline | Des-chloro analog: Ki ≈ 12 nM; Des-dimethylamino analog: Ki ≈ 5.9 nM |
| Quantified Difference | ~100-fold (des-chloro) to ~50-fold (des-dimethylamino) loss in potency |
| Conditions | Human Factor Xa enzymatic assay, chromogenic substrate, pH 7.4, 25°C |
Why This Matters
Selecting this fragment ensures preservation of the critical S4 pocket interactions that distinguish sub-nanomolar Factor Xa inhibitors from substantially weaker analogues.
- [1] Zhang P, Huang W, Wang L, et al. Discovery of betrixaban. Bioorg Med Chem Lett. 2009;19(8):1854-1859. View Source
- [2] Pinto DJP, Orwat MJ, Wang S, et al. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5-dihydropyrazolo[3,4-c]pyridine-3-carboxamide (apixaban), a potent and selective inhibitor of coagulation factor Xa. J Med Chem. 2007;50(22):5339-5356. View Source
- [3] Ruppert AC, Bucur O, Khorsand B, et al. Fragment-based drug design: computational and experimental state of the art. Expert Opin Drug Discov. 2012;7(10):915-929. View Source
